MeNH-PEG6-OH
Description
MeNH-PEG6-OH (Methylamine-Polyethylene Glycol₆-Hydroxyl) is a bifunctional polyethylene glycol (PEG) derivative featuring a secondary amine (methylamine, MeNH) at one terminus and a hydroxyl group (-OH) at the other, linked by six ethylene glycol repeating units (PEG6).
Properties
Molecular Formula |
C13H29NO6 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H29NO6/c1-14-2-4-16-6-8-18-10-12-20-13-11-19-9-7-17-5-3-15/h14-15H,2-13H2,1H3 |
InChI Key |
RDQINYCFOSDCHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-OH typically involves the reaction of polyethylene glycol with methylamine and a suitable hydroxylating agent. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a reagent such as tosyl chloride or mesyl chloride. This activated intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the remaining terminal group is hydroxylated using a suitable hydroxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: MeNH-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methylamino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
MeNH-PEG6-OH has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of various polymers.
Biology: Employed in bioconjugation to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated products, which have improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of MeNH-PEG6-OH involves its ability to form hydrogen bonds and interact with various molecular targets. The polyethylene glycol chain enhances the solubility of hydrophobic molecules, while the methylamino and hydroxyl groups provide sites for chemical modification. This allows this compound to be used in a variety of applications, including drug delivery and bioconjugation .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₁₃H₂₉NO₇ (hypothetical, based on structural analogs) .
- Molecular Weight : ~311.38 g/mol.
- Functional Groups :
- MeNH (secondary amine) : Offers reduced reactivity compared to primary amines, enabling controlled conjugation.
- -OH (hydroxyl) : Allows for esterification, etherification, or other hydroxyl-targeted reactions.
- Applications :
- Drug delivery systems (improving solubility and stability of hydrophobic drugs).
- Bioconjugation (secondary amine for stable linkages, hydroxyl for further functionalization).
- Polymer chemistry (building block for amphiphilic copolymers).
Comparison with Similar PEG-Based Compounds
Structural and Functional Differences
The table below highlights critical differences between MeNH-PEG6-OH and analogous PEG derivatives:
Reactivity and Stability
Primary vs. Secondary Amines :
- NH₂-PEG6-OH’s primary amine reacts efficiently with electrophiles (e.g., activated carboxyls, epoxides), whereas this compound’s secondary amine requires harsher conditions or catalysts for conjugation .
- This compound exhibits enhanced stability in physiological environments due to reduced nucleophilicity, minimizing unintended side reactions .
Hydroxyl vs. Carboxylic Acid :
Azide vs. Maleimide :
Solubility and Biocompatibility
- Solubility :
- All listed PEG derivatives are water-soluble due to hydrophilic PEG backbones. This compound’s methyl group slightly reduces solubility compared to NH₂-PEG6-OH but remains compatible with aqueous systems.
- Biocompatibility: PEG derivatives are generally non-immunogenic and biocompatible. However, NH₂-PEG6-OH may trigger mild immune responses due to its reactive primary amine, whereas this compound’s secondary amine is less prone to such interactions .
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